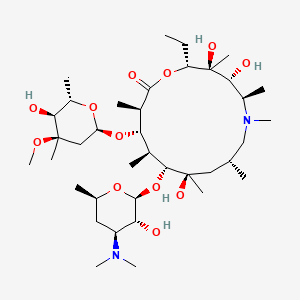
JTE-052
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JTE-052 is a potent and selective JAK inhibitor. JTE-052 regulates contact hypersensitivity by downmodulating T cell activation and differentiation. JTE-052 improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling. JTE-052 inhibited the JAK1, JAK2, JAK3, and tyrosine kinase (Tyk)2 enzymes in an adenosine triphosphate (ATP)-competitive manner and inhibited cytokine signaling evoked by IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor, and IFN-α. JTE-052 inhibited the activation of inflammatory cells, such as T cells, B cells, monocytes, and mast cells, in vitro.
Applications De Recherche Scientifique
1. Application in Atopic Dermatitis
JTE-052, a novel Janus kinase (JAK) inhibitor, has been studied for its safety, tolerability, and efficacy in treating atopic dermatitis (AD). In a study by Nakagawa et al. (2018), JTE-052 ointment demonstrated low potential for phototoxicity and was safe and well-tolerated in both healthy volunteers and AD patients. Its application showed efficacy in reducing disease severity and pruritus scores in AD patients, suggesting its potential as a treatment for AD (Nakagawa et al., 2018).
2. Anti-Inflammatory Properties
Tanimoto et al. (2014) investigated JTE-052's pharmacological properties, finding it to be a potent JAK inhibitor with significant anti-inflammatory effects. The study demonstrated its ability to inhibit cytokine signaling and activation of various inflammatory cells, suggesting its potential as an anti-inflammatory agent for diverse inflammatory responses (Tanimoto et al., 2014).
3. Effectiveness in Chronic Dermatitis
Another study by Tanimoto et al. (2018) compared JTE-052 with conventional therapeutic agents in chronic dermatitis rodent models. The research showed that JTE-052 was more effective in reducing skin inflammation and ameliorating symptoms than conventional therapies. It inhibited Th1-, Th2-, and Th17-type inflammatory responses, indicating its promise as an alternative treatment for various types of chronic dermatitis (Tanimoto et al., 2018).
4. Regulation of Contact Hypersensitivity
In 2016, Amano et al. studied the role of JTE-052 in contact hypersensitivity (CHS), a skin inflammatory disorder. The study revealed that oral administration of JTE-052 attenuated CHS by inhibiting antigen-specific T cell activation and subsequent inflammation, without affecting T cell migration. This finding suggests the potential of JTE-052 in treating acquired skin immunity disorders like CHS (Amano et al., 2016).
5. Improvement in Locomotor Activity in Arthritis
A study by Tanimoto et al. (2015) found that JAK inhibition by JTE-052 significantly improved spontaneous locomotor activity in rats with adjuvant-induced arthritis. This improvement was associated with reductions in articular inflammation and joint destruction, suggesting JTE-052's potential in enhancing the quality of life for patients with rheumatoid arthritis (Tanimoto et al., 2015).
Propriétés
Nom du produit |
JTE-052 |
|---|---|
Nom IUPAC |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JTE-052; JTE 052; JTE 052. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



